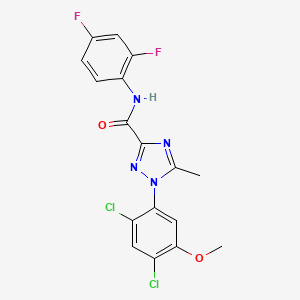
1-(2,4-dichloro-5-methoxyphenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions starting from various aromatic or heteroaromatic amines. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process beginning with 4-chlorobenzenamine, with the final product yielding up to 88% and characterized by 1H NMR and MS . Similarly, a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were synthesized and confirmed using different spectroscopic techniques . These methods demonstrate the versatility and complexity of triazole synthesis, which can be tailored to produce a wide range of compounds with varying substituents.
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their biological activity. For example, the crystal structure of a 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined to belong to the monoclinic system, which could be significant for its distinct inhibition of cancer cell proliferation . The precise arrangement of atoms within the crystal lattice can influence the interaction of these molecules with biological targets.
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions to yield new derivatives with potential biological activities. The synthesis of
Wissenschaftliche Forschungsanwendungen
The compound 1-(2,4-dichloro-5-methoxyphenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide belongs to the class of 1,2,4-triazole derivatives. These derivatives are recognized for their broad range of biological activities, primarily due to their structural versatility. This review focuses on the scientific research applications of these compounds, excluding their drug usage, dosage, and side effects to align with the specified requirements.
Pharmacological Significance
1,2,4-triazole derivatives are essential in the development of new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their pharmacological significance lies in their ability to engage in various biological activities, which makes them a focal point in medicinal chemistry research. The versatility of the triazole ring structure allows for multiple structural variations, contributing to their efficacy in targeting different biological pathways (Ferreira et al., 2013).
Synthetic Routes and Chemical Properties
The synthesis of 1,2,4-triazole derivatives, including the specific compound , utilizes various synthetic routes, highlighting the chemical ingenuity in manipulating this scaffold for enhanced biological activity. These methods often involve eco-friendly procedures, emphasizing green chemistry principles. Such approaches not only contribute to the sustainable production of these compounds but also open pathways for creating novel derivatives with potential therapeutic applications (Kaushik et al., 2019).
Biological Activities
The biological features of new 1,2,4-triazole derivatives, including antimicrobial, antifungal, antioxidant, and anti-inflammatory activities, have been extensively reviewed. These compounds exhibit a wide range of biological effects, demonstrating their potential in addressing various diseases and conditions. Research in this area is driven by the continuous search for new, effective therapeutic agents that can overcome the challenges of drug resistance and side effects associated with existing treatments (Ohloblina, 2022).
Eigenschaften
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F2N4O2/c1-8-22-16(17(26)23-13-4-3-9(20)5-12(13)21)24-25(8)14-7-15(27-2)11(19)6-10(14)18/h3-7H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIFZVDEQLXUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichloro-5-methoxyphenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

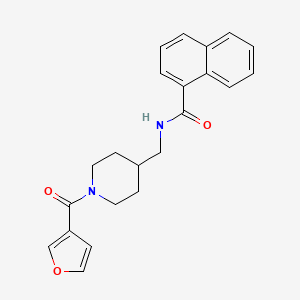
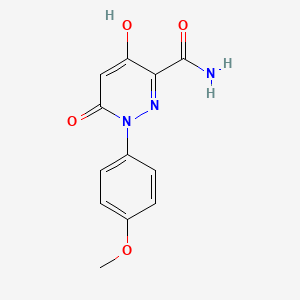
![N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2529972.png)
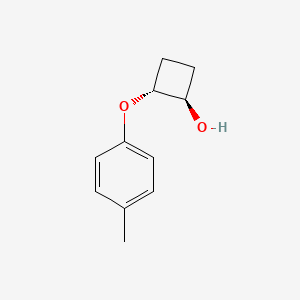
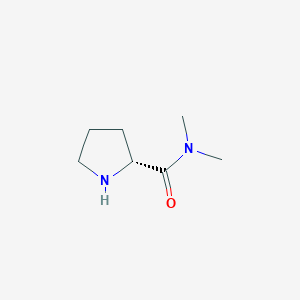
![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/no-structure.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)

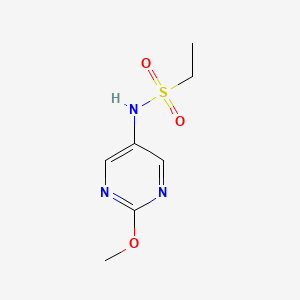

![(3,4-dichlorophenyl)-N-{[1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]a mino}carboxamide](/img/structure/B2529986.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2529988.png)
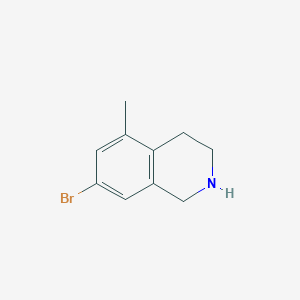
![ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2529992.png)